

# In-Depth Technical Guide: Electronic Configuration of $\text{Ti}^{3+}$ in Titanium(III) Oxide

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## Compound of Interest

Compound Name: Titanium(III) oxide

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This technical guide provides a comprehensive analysis of the electronic configuration of the trivalent titanium ion ( $\text{Ti}^{3+}$ ) within the crystal lattice of **Titanium(III) oxide** ( $\text{Ti}_2\text{O}_3$ ). The content herein details the quantum mechanical state of the ion, the influence of the crystalline environment on its d-orbitals, and the experimental methodologies used to elucidate these properties.

## Electronic Configuration of the Free $\text{Ti}^{3+}$ Ion

Titanium, with an atomic number of 22, possesses a ground-state electronic configuration of  $1s^2 2s^2 2p^6 3s^2 3p^6 3d^2 4s^2$  or  $[\text{Ar}] 3d^2 4s^2$ .<sup>[1][2][3][4]</sup> To form the  $\text{Ti}^{3+}$  cation, the neutral atom loses three electrons. According to the principles of ionization for transition metals, electrons are first removed from the orbital with the highest principal quantum number.<sup>[5][6][7]</sup> Therefore, the two 4s electrons are lost first, followed by one 3d electron. This results in the electronic configuration for the free  $\text{Ti}^{3+}$  ion being  $[\text{Ar}] 3d^1$ .<sup>[8][9]</sup>

The quantum numbers for the single 3d electron in the free  $\text{Ti}^{3+}$  ion are summarized in the table below.

Quantum Number	Symbol	Possible Values for the 3d Electron
Principal	n	3
Azimuthal (Angular Momentum)	l	2 (d orbital)
Magnetic	ml	-2, -1, 0, +1, +2
Spin	ms	+½ or -½

## Crystal Structure of Titanium(III) Oxide and the Local Environment of $\text{Ti}^{3+}$

**Titanium(III) oxide** has the chemical formula  $\text{Ti}_2\text{O}_3$ .<sup>[1][2][3][4]</sup> It adopts the corundum ( $\alpha\text{-Al}_2\text{O}_3$ ) crystal structure, which is a trigonal crystal system.<sup>[2][6][8]</sup> In this lattice, each  $\text{Ti}^{3+}$  ion is octahedrally coordinated by six  $\text{O}^{2-}$  ions. This octahedral arrangement of the oxide ligands around the central  $\text{Ti}^{3+}$  ion is crucial in determining the electronic configuration of the d-electron.

## Crystal Field Theory and d-Orbital Splitting in Titanium(III) Oxide

The electronic configuration of the  $\text{Ti}^{3+}$  ion within the  $\text{Ti}_2\text{O}_3$  crystal is significantly influenced by the electrostatic field created by the surrounding oxide ligands. This interaction is effectively described by Crystal Field Theory (CFT).

In an isolated, gaseous  $\text{Ti}^{3+}$  ion, the five 3d orbitals ( $d_{xy}$ ,  $d_{xz}$ ,  $d_{yz}$ ,  $d_{x^2-y^2}$ , and  $d_{z^2}$ ) are degenerate, meaning they have the same energy. However, in the octahedral field of the six  $\text{O}^{2-}$  ligands in  $\text{Ti}_2\text{O}_3$ , this degeneracy is lifted. The d-orbitals split into two distinct energy levels:

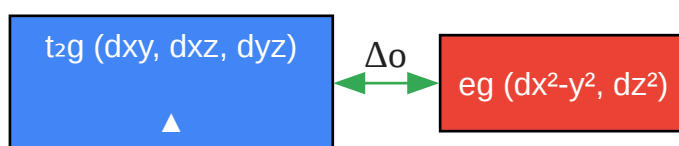
- $t_{2g}$  orbitals:** A lower energy, triply degenerate set consisting of the  $d_{xy}$ ,  $d_{xz}$ , and  $d_{yz}$  orbitals. The lobes of these orbitals are directed between the axes and thus experience less electrostatic repulsion from the ligands.

- eg orbitals: A higher energy, doubly degenerate set consisting of the  $dx^2-y^2$  and  $dz^2$  orbitals. The lobes of these orbitals point directly towards the ligands, leading to greater electrostatic repulsion and an increase in their energy.

The energy difference between the  $t_{2g}$  and eg sets is known as the crystal field splitting energy ( $\Delta_o$ ). For the  $Ti^{3+}$  ion in  $Ti_2O_3$ , with its single 3d electron (a  $d^1$  configuration), this electron will occupy one of the lower-energy  $t_{2g}$  orbitals. Therefore, the ground state electronic configuration of  $Ti^{3+}$  in **Titanium(III) oxide** is  $t_{2g}^1$ .

The following diagram, generated using the DOT language, illustrates the splitting of the d-orbitals in the octahedral crystal field of **Titanium(III) oxide** and the placement of the single d-electron.

$d_{xy}$   $d_{xz}$   $d_{yz}$   $dx^2-y^2$   $dz^2$



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d-orbital splitting of  $Ti^{3+}$  in an octahedral field.

## Quantitative Data and Experimental Protocols

The electronic structure of  $Ti^{3+}$  in materials like **Titanium(III) oxide** can be probed and quantified using various experimental techniques.

## Quantitative Data Summary

Parameter	Symbol	Value	Experimental Technique
Crystal Field Splitting Energy	$\Delta_o$	$\sim 2.5$ eV (or $\sim 20,300$ $\text{cm}^{-1}$ )	UV-Visible Spectroscopy
Magnetic Moment	$\mu_{\text{eff}}$	$\sim 1.73$ $\mu_B$ (theoretically)	Magnetic Susceptibility Measurements

## Experimental Protocols

### 4.2.1. UV-Visible Spectroscopy

- Objective: To determine the crystal field splitting energy ( $\Delta_o$ ) by measuring the energy of the d-d electronic transition.
- Methodology:
  - A finely powdered sample of **Titanium(III) oxide** is prepared and dispersed in a suitable non-absorbing medium or pressed into a thin pellet.
  - The sample is placed in a UV-Visible spectrophotometer equipped with a diffuse reflectance accessory.
  - A spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.
  - The absorption maximum ( $\lambda_{\text{max}}$ ) corresponding to the electronic transition from the  $t_{2g}$  to the  $e_g$  level is identified.
  - The energy of this transition, which is equal to  $\Delta_o$ , is calculated using the equation:  $\Delta_o = hc/\lambda_{\text{max}}$ , where  $h$  is Planck's constant,  $c$  is the speed of light, and  $\lambda_{\text{max}}$  is the wavelength of maximum absorption.

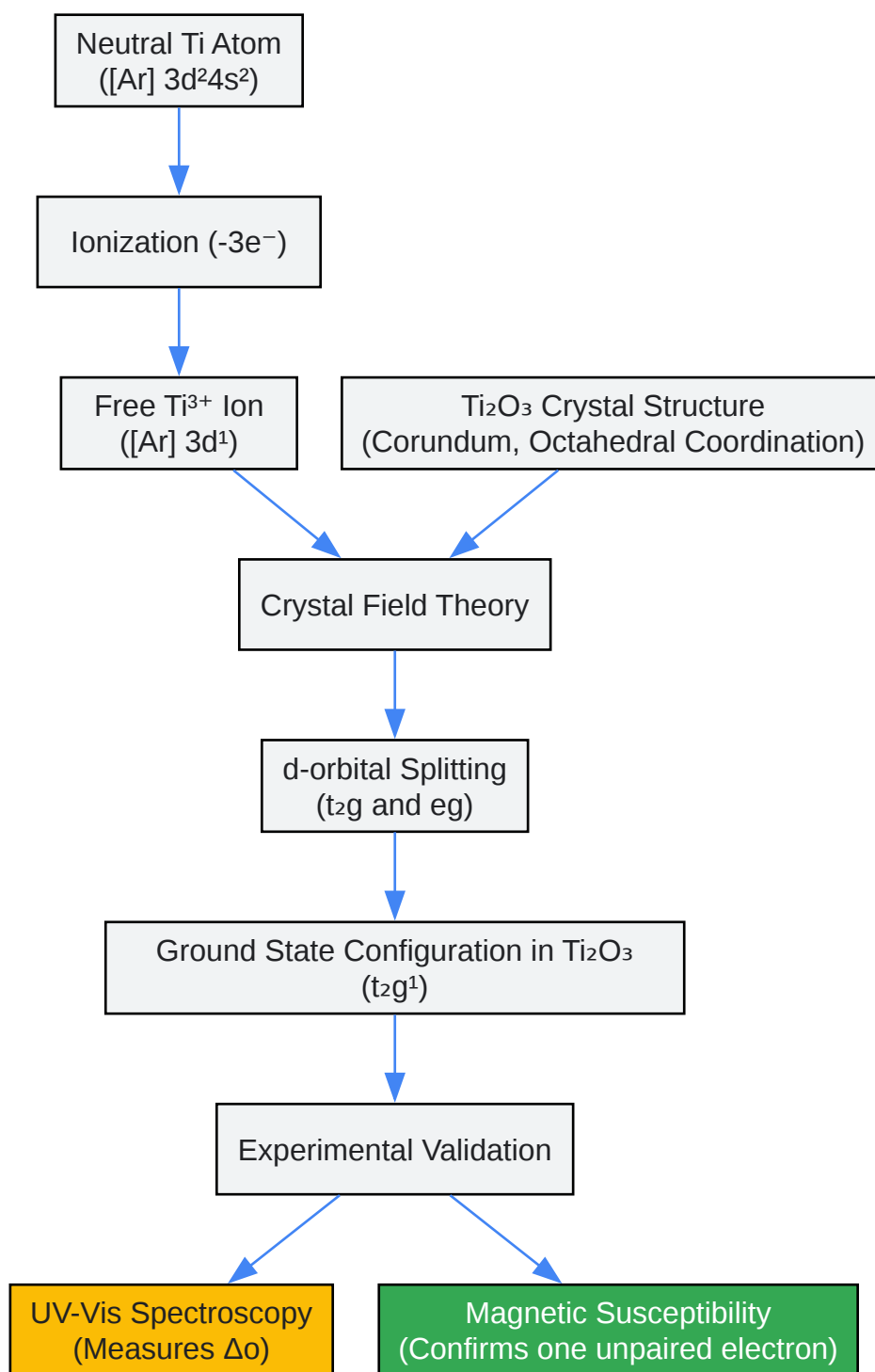
### 4.2.2. Magnetic Susceptibility Measurements

- Objective: To determine the effective magnetic moment ( $\mu_{\text{eff}}$ ) and confirm the presence of one unpaired electron.

- Methodology:
  - A precisely weighed sample of **Titanium(III) oxide** is placed in a sample holder.
  - The magnetic susceptibility of the sample is measured as a function of temperature using a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.
  - The molar magnetic susceptibility ( $\chi_M$ ) is corrected for the diamagnetic contributions of the  $\text{Ti}^{3+}$  and  $\text{O}^{2-}$  ions.
  - The effective magnetic moment is calculated using the equation:  $\mu_{\text{eff}} = 2.828(\chi_M T)^{1/2}$ , where T is the absolute temperature. For a  $d^1$  system like  $\text{Ti}^{3+}$ , the spin-only magnetic moment is theoretically  $1.73 \mu_B$ .

## Logical Relationships and Workflow

The following diagram illustrates the logical workflow from the fundamental properties of titanium to the determination of the electronic configuration of  $\text{Ti}^{3+}$  in **Titanium(III) oxide**.



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Workflow for determining the electronic configuration.

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